Eperezolid Eperezolid Eperezolid is a bioavailable synthetic antimicrobial agent with spectra of activity against antibiotic-susceptible and -resistant gram-positive pathogens.
Brand Name: Vulcanchem
CAS No.: 165800-04-4
VCID: VC0527238
InChI: InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1
SMILES: CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F
Molecular Formula: C18H20FN4O5
Molecular Weight: 394.4 g/mol

Eperezolid

CAS No.: 165800-04-4

Inhibitors

VCID: VC0527238

Molecular Formula: C18H20FN4O5

Molecular Weight: 394.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Eperezolid - 165800-04-4

CAS No. 165800-04-4
Product Name Eperezolid
Molecular Formula C18H20FN4O5
Molecular Weight 394.4 g/mol
IUPAC Name N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Standard InChI InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1
Standard InChIKey APYBVWARGNCWQD-KNVGNIICSA-N
Isomeric SMILES CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F
SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F
Canonical SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F
Appearance Solid powder
Description Eperezolid is a bioavailable synthetic antimicrobial agent with spectra of activity against antibiotic-susceptible and -resistant gram-positive pathogens.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms eperezolid
N-((3-(3-fluoro-4-(N-1-(4-hydroxyacetyl)piperazinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
U 100592
U-100592
Reference 1: Ford CW, Hamel JC, Wilson DM, Moerman JK, Stapert D, Yancey RJ Jr, Hutchinson DK, Barbachyn MR, Brickner SJ. In vivo activities of U-100592 and U-100766, novel oxazolidinone antimicrobial agents, against experimental bacterial infections. Antimicrob Agents Chemother. 1996 Jun;40(6):1508-13. PubMed PMID: 8726028; PubMed Central PMCID: PMC163358.
2: Zurenko GE, Yagi BH, Schaadt RD, Allison JW, Kilburn JO, Glickman SE, Hutchinson DK, Barbachyn MR, Brickner SJ. In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. Antimicrob Agents Chemother. 1996 Apr;40(4):839-45. PubMed PMID: 8849237; PubMed Central PMCID: PMC163216.
3: Mason EO Jr, Lamberth LB, Kaplan SL. In vitro activities of oxazolidinones U-100592 and U-100766 against penicillin-resistant and cephalosporin-resistant strains of Streptococcus pneumoniae. Antimicrob Agents Chemother. 1996 Apr;40(4):1039-40. PubMed PMID: 8849225; PubMed Central PMCID: PMC163257.
4: Brickner SJ, Hutchinson DK, Barbachyn MR, Manninen PR, Ulanowicz DA, Garmon SA, Grega KC, Hendges SK, Toops DS, Ford CW, Zurenko GE. Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. J Med Chem. 1996 Feb 2;39(3):673-9. PubMed PMID: 8576909.
5: Schülin T, Thauvin-Eliopoulos C, Moellering RC Jr, Eliopoulos GM. Activities of the oxazolidinones linezolid and eperezolid in experimental intra-abdominal abscess due to Enterococcus faecalis or vancomycin-resistant Enterococcus faecium. Antimicrob Agents Chemother. 1999 Dec;43(12):2873-6. PubMed PMID: 10582874; PubMed Central PMCID: PMC89579.
6: Lin AH, Murray RW, Vidmar TJ, Marotti KR. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Antimicrob Agents Chemother. 1997 Oct;41(10):2127-31. PubMed PMID: 9333036; PubMed Central PMCID: PMC164081.
7: Spangler SK, Jacobs MR, Appelbaum PC. Activities of RPR 106972 (a new oral streptogramin), cefditoren (a new oral cephalosporin), two new oxazolidinones (U-100592 and U-100766), and other oral and parenteral agents against 203 penicillin-susceptible and -resistant pneumococci. Antimicrob Agents Chemother. 1996 Feb;40(2):481-4. PubMed PMID: 8834904; PubMed Central PMCID: PMC163140.
8: Jones RN, Johnson DM, Erwin ME. In vitro antimicrobial activities and spectra of U-100592 and U-100766, two novel fluorinated oxazolidinones. Antimicrob Agents Chemother. 1996 Mar;40(3):720-6. PubMed PMID: 8851600; PubMed Central PMCID: PMC163187.
9: Jorgensen JH, McElmeel ML, Trippy CW. In vitro activities of the oxazolidinone antibiotics U-100592 and U-100766 against Staphylococcus aureus and coagulase-negative Staphylococcus species. Antimicrob Agents Chemother. 1997 Feb;41(2):465-7. PubMed PMID: 9021209; PubMed Central PMCID: PMC163731.
10: Worth S, Erwin ME, Jones RN. Quality control guidelines for amoxicillin, amoxicillin-clavulanate, azithromycin, piperacillin-tazobactam, roxithromycin, ticarcillin, ticarcillin-clavulanate, trovafloxacin (CP 99,219), U-100592, and U-100766 for various National Committee for Clinical Laboratory Standards susceptibility testing methods. Results from multicenter trials. Diagn Microbiol Infect Dis. 1996 Feb;24(2):87-91. PubMed PMID: 9147914.
11: Yagi BH, Zurenko GE. In vitro activity of linezolid and eperezolid, two novel oxazolidinone antimicrobial agents, against anaerobic bacteria. Anaerobe. 1997 Oct;3(5):301-6. PubMed PMID: 16887605.
12: Schaadt RD, Batts DH, Daley-Yates PT, Pawsey SD, Stalker DJ, Zurenko GE. Serum inhibitory titers and serum bactericidal titers for human subjects receiving multiple doses of the antibacterial oxazolidinones eperezolid and linezolid. Diagn Microbiol Infect Dis. 1997 Aug;28(4):201-4. PubMed PMID: 9327249.
13: Shinabarger DL, Marotti KR, Murray RW, Lin AH, Melchior EP, Swaney SM, Dunyak DS, Demyan WF, Buysse JM. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrob Agents Chemother. 1997 Oct;41(10):2132-6. PubMed PMID: 9333037; PubMed Central PMCID: PMC164082.
14: Biedenbach DJ, Jones RN. Disk diffusion test interpretive criteria and quality control recommendations for testing linezolid (U-100766) and eperezolid (U-100592) with commercially prepared reagents. J Clin Microbiol. 1997 Dec;35(12):3198-202. PubMed PMID: 9399519; PubMed Central PMCID: PMC230147.
15: Rybak MJ, Cappelletty DM, Moldovan T, Aeschlimann JR, Kaatz GW. Comparative in vitro activities and postantibiotic effects of the oxazolidinone compounds eperezolid (PNU-100592) and linezolid (PNU-100766) versus vancomycin against Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus faecalis, and Enterococcus faecium. Antimicrob Agents Chemother. 1998 Mar;42(3):721-4. PubMed PMID: 9517963; PubMed Central PMCID: PMC105529.
16: Curtin J, Cormican M, Fleming G, Keelehan J, Colleran E. Linezolid compared with eperezolid, vancomycin, and gentamicin in an in vitro model of antimicrobial lock therapy for Staphylococcus epidermidis central venous catheter-related biofilm infections. Antimicrob Agents Chemother. 2003 Oct;47(10):3145-8. PubMed PMID: 14506022; PubMed Central PMCID: PMC201134.
17: Wang XJ, Wu N, Du GJ, Zhao SQ, Yan M, Gu LQ. Synthesis and antibacterial activities of eperezolid analogs with glycinyl substitutions. Arch Pharm (Weinheim). 2009 Jul;342(7):377-85. doi: 10.1002/ardp.200800233. PubMed PMID: 19544480.
18: Hoppe JE. In vitro susceptibilities of Bordetella pertussis and Bordetella parapertussis to the novel oxazolidinones eperezolid (PNU-100592) and linezolid (PNU-100766). J Chemother. 1999 Jun;11(3):220-1. PubMed PMID: 10435686.
19: Yolal M, Basoglu S, Bektas H, Demirci S, Alpay-Karaoglu S, Demirbas A. Synthesis of eperezolid-like molecules and evaluation of their antimicrobial activities. Bioorg Khim. 2012 Sep-Oct;38(5):610-20. PubMed PMID: 23342495.
20: Lund JE, Brown PK. Hypersegmented megakaryocytes and megakaryocytes with multiple separate nuclei in dogs treated with PNU-100592, an oxazolidinone antibiotic. Toxicol Pathol. 1997 Jul-Aug;25(4):339-43. PubMed PMID: 9280116.
PubChem Compound 73214
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator